

ARRY-382: A Technical Overview of CSF-1R Binding Affinity and Selectivity

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Compound of Interest

Compound Name: ARRY-382

Cat. No.: B1574561

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This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **ARRY-382**, a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Introduction to ARRY-382 and CSF-1R

Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of macrophages.^[1] Dysregulation of the CSF-1R signaling pathway is implicated in various pathological conditions, including cancer and inflammatory diseases, making it a compelling therapeutic target. **ARRY-382** is a potent, orally available small molecule inhibitor of CSF-1R.^{[1][2]}

Binding Affinity and Selectivity Profile

ARRY-382 demonstrates high-affinity binding to CSF-1R and exceptional selectivity against a panel of other kinases. This specificity is critical for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Data Summary

The inhibitory activity of **ARRY-382** against CSF-1R and other selected kinases is summarized in the table below. The data highlights the potent and selective nature of **ARRY-382**.

Kinase	IC50 (nM)	Reference
CSF-1R	9	[2] [3]
PDGFR β	>10,000	[3]
c-Kit	>10,000	[3]
FLT3	>10,000	[3]

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and selectivity of **ARRY-382**.

Biochemical Kinase Inhibition Assay (IC50 Determination)

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of the inhibitor. A generic protocol for such an assay is as follows:

Objective: To quantify the concentration of **ARRY-382** required to inhibit 50% of the in vitro enzymatic activity of recombinant human CSF-1R.

Materials:

- Recombinant human CSF-1R kinase domain
- ATP (Adenosine triphosphate)
- Poly (Glu, Tyr) 4:1 peptide substrate
- **ARRY-382** (serially diluted)
- Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **ARRY-382** in DMSO, and then further dilute in kinase assay buffer.
- Add the diluted **ARRY-382** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the recombinant CSF-1R kinase to the wells.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at the K_m concentration for ATP).
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each **ARRY-382** concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the **ARRY-382** concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cell-Based CSF-1R Autophosphorylation Assay

To assess the inhibitory activity of **ARRY-382** in a cellular context, a cell-based autophosphorylation assay is employed. This assay measures the ability of the compound to inhibit ligand-induced CSF-1R phosphorylation in whole cells.

Objective: To determine the potency of **ARRY-382** in inhibiting CSF-1-induced autophosphorylation of CSF-1R in a cellular environment.

Materials:

- A cell line expressing human CSF-1R (e.g., M-NFS-60 or engineered cells)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Recombinant human CSF-1
- **ARRY-382** (serially diluted)
- Lysis buffer (containing protease and phosphatase inhibitors)
- Antibodies for Western blot or ELISA: anti-phospho-CSF-1R (Tyr723) and anti-total-CSF-1R
- Secondary antibodies conjugated to HRP or a fluorescent dye
- Chemiluminescent or fluorescent detection reagents
- SDS-PAGE gels and blotting apparatus

Procedure:

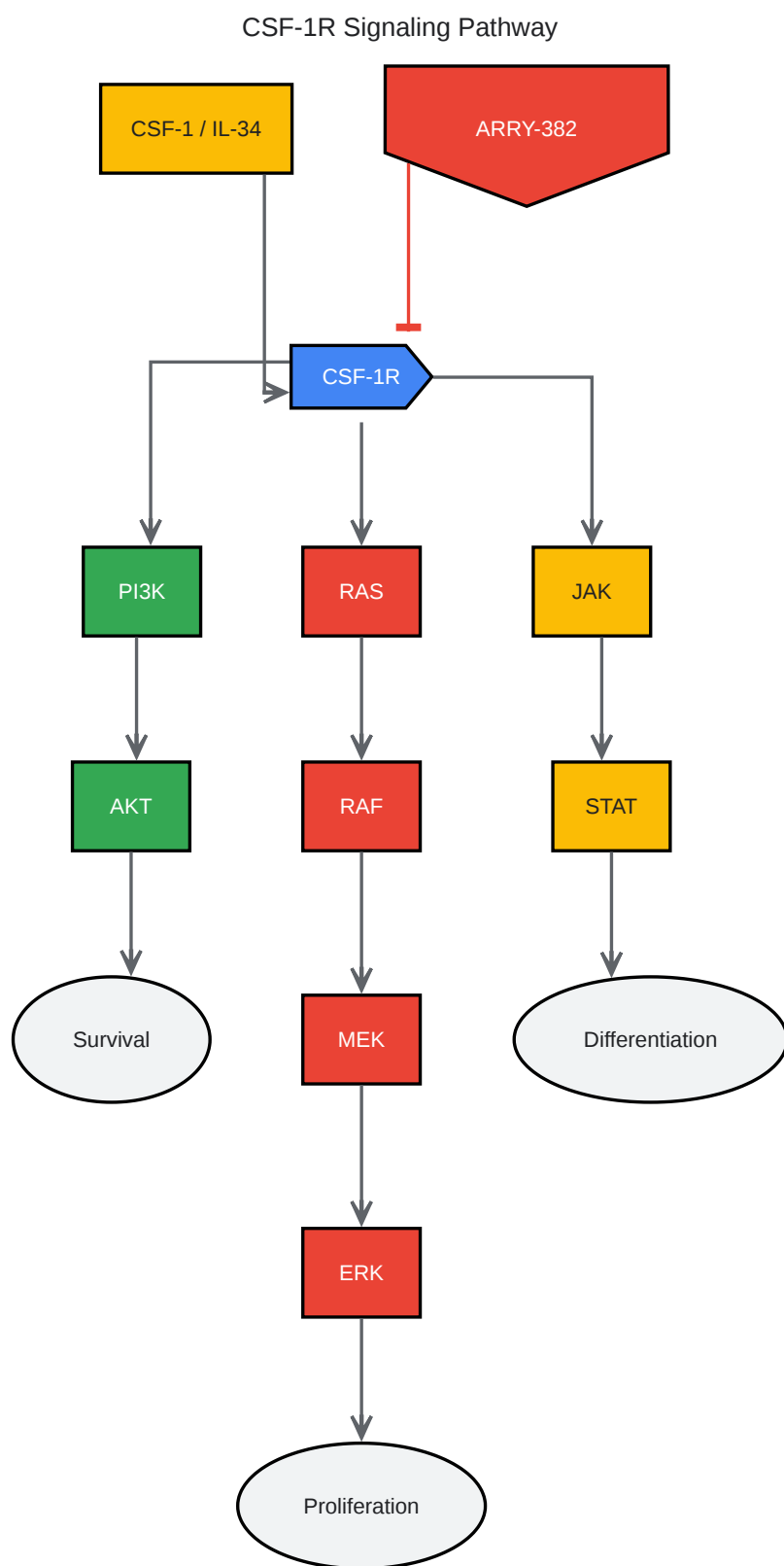
- Plate the CSF-1R expressing cells in a multi-well plate and allow them to adhere.
- Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
- Pre-incubate the cells with various concentrations of **ARRY-382** or DMSO (vehicle control) for 1-2 hours.
- Stimulate the cells with a fixed concentration of recombinant human CSF-1 for a short period (e.g., 15 minutes) to induce CSF-1R autophosphorylation.
- Wash the cells with cold PBS and then lyse the cells with lysis buffer.
- Determine the protein concentration of the cell lysates.
- Analyze the levels of phosphorylated CSF-1R and total CSF-1R in the lysates using Western blotting or a sandwich ELISA.

- For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
- Quantify the band intensities for phosphorylated and total CSF-1R.
- Normalize the phosphorylated CSF-1R signal to the total CSF-1R signal for each treatment condition.
- Plot the normalized phosphorylation signal against the **ARRY-382** concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

CSF-1R Signaling Pathway

Upon binding of its ligand, CSF-1 or IL-34, CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates a cascade of downstream signaling events, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.[\[4\]](#)

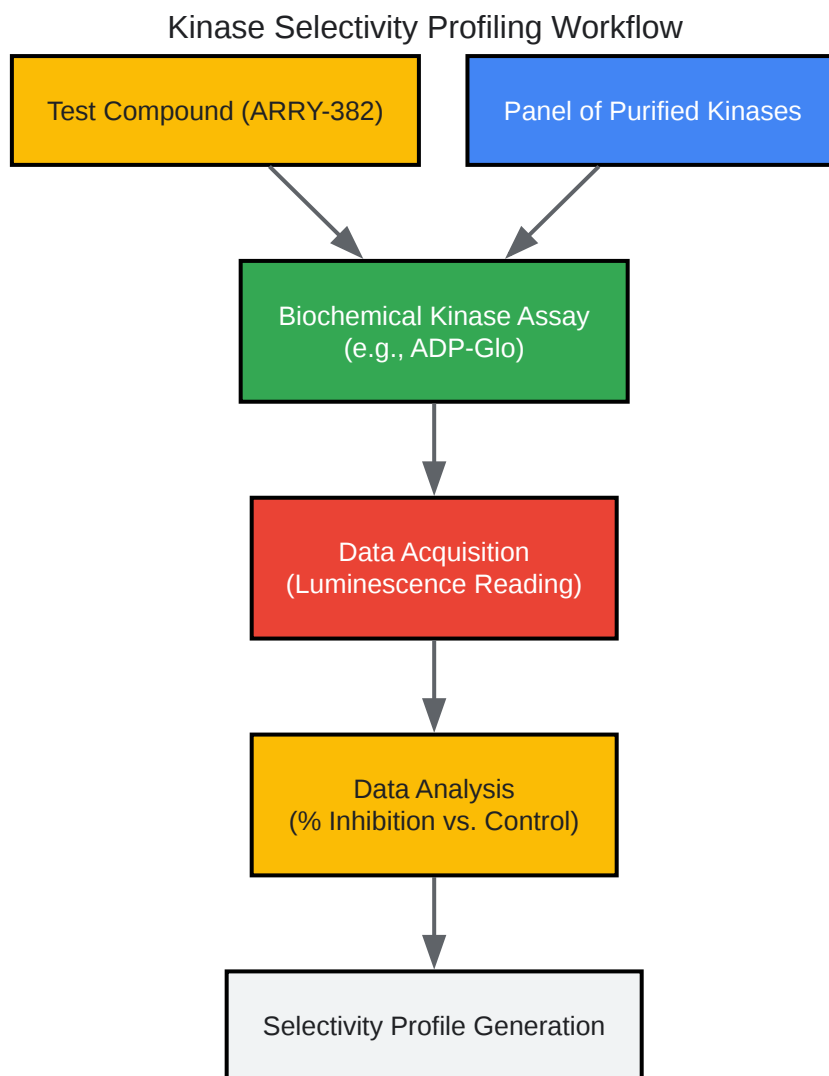


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Figure 1: Simplified CSF-1R signaling pathway and the point of inhibition by **ARRY-382**.

Kinase Selectivity Profiling Workflow

To determine the selectivity of a compound like **ARRY-382**, it is screened against a large panel of kinases. The general workflow for such a profiling study is depicted below.



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